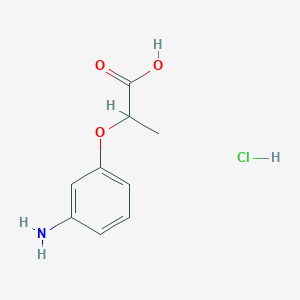

2-(3-Aminophenoxy)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

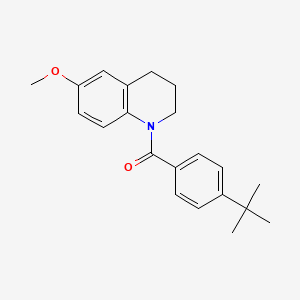

“2-(3-Aminophenoxy)propanoic acid hydrochloride” is a chemical compound with the molecular formula C9H12ClNO3. It is a salt, as indicated by the presence of hydrochloride in its name .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-(4-aminophenoxy)alkanoic acids and esters involves reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions, followed by reaction with an amine derivative and conducting a Beckmann Rearrangement with subsequent solvolysis .Molecular Structure Analysis

The molecular structure of “2-(3-Aminophenoxy)propanoic acid hydrochloride” can be represented by the InChI code: 1S/C9H11NO3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H .Wissenschaftliche Forschungsanwendungen

Material Science

Phloretic acid, closely related to the chemical structure of interest, has been investigated for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for imbuing specific properties of benzoxazine to aliphatic -OH bearing molecules or macromolecules, potentially paving the way for various applications in materials science (Acerina Trejo-Machin et al., 2017).

Antimicrobial Activity

N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties have shown good antimicrobial activity against specific strains of bacteria and fungi, indicating potential use in the development of new antimicrobial agents (Kristina Mickevičienė et al., 2015).

Corrosion Inhibition

Schiff bases derived from L-Tryptophan, which share structural similarities, have been studied for their effectiveness in inhibiting corrosion of stainless steel in acidic environments, demonstrating the potential for protective coatings in industrial applications (S. Vikneshvaran & S. Velmathi, 2017).

Uterine Relaxant Development

Compounds structurally similar to 2-(3-Aminophenoxy)propanoic acid hydrochloride have been synthesized and evaluated for their uterine relaxant activity, offering potential for therapeutic applications in obstetrics (C. Viswanathan et al., 2005).

Beta-adrenoceptor Stimulants

Research has explored the potential of amidoalkylamino-substituted compounds as beta-adrenoceptor stimulants, with implications for the development of cardiac stimulants (J. J. Barlow et al., 1981).

Synthesis and Chemical Protection Strategies

Studies on the selective deblocking of propargyl carbonates over propargyl carbamates have offered new protecting strategies where an amine and an alcohol group can be protected simultaneously, useful in complex organic syntheses (R. Ramesh et al., 2005).

Novel Biolabels and Fluorescence Probes

The development of tagged, highly fluorescent Schiff-base aluminium complexes starting from compounds with phenolic functionalities demonstrates the potential for creating new biolabels and fluorescence probes for biological research (M. Briggs et al., 2002).

Eigenschaften

IUPAC Name |

2-(3-aminophenoxy)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-6(9(11)12)13-8-4-2-3-7(10)5-8;/h2-6H,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMHMUYHVJPDGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenoxy)propanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-methylthieno[2,3-b]pyridine](/img/structure/B2443155.png)

![(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2443159.png)

![Ethyl 1-[(6,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2443160.png)

![4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2443170.png)

![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2443172.png)